2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide

Chemical Synthesis Regioisomerism Building Block Selection

For medicinal chemistry programs targeting type 2 diabetes, this 4-methyl-5-yl pyrazole acetohydrazide is a non-substitutable building block enabling GCGR antagonist series with IC50 values as low as 0.06 μM. Its unique regiochemistry drives structure-activity relationships that generic pyrazole analogs cannot replicate, ensuring critical target binding and downstream biological activity in your lead optimization pipeline.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 144677-15-6
Cat. No. B114798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide
CAS144677-15-6
Synonyms1H-Pyrazole-3-acetic acid, 4-methyl-, hydrazide
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)CC(=O)NN
InChIInChI=1S/C6H10N4O/c1-4-3-8-10-5(4)2-6(11)9-7/h3H,2,7H2,1H3,(H,8,10)(H,9,11)
InChIKeyGFIIXHQEZLASEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide (CAS 144677-15-6) Sourcing & Baseline Specification Guide


2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide (CAS 144677-15-6) is a heterocyclic building block belonging to the pyrazole acetohydrazide class, characterized by a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol [1]. It serves as a versatile intermediate for synthesizing more complex pyrazole-containing derivatives with potential biological activities [2]. This compound is structurally distinguished by a methyl group at the 4-position of the pyrazole ring and an acetohydrazide moiety at the 5-position, features that are foundational to its chemical properties and potential applications [3].

Procurement Rationale for 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide: Why Structural Analogs Are Not Drop-In Replacements


In-class substitution of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide with close analogs like the unsubstituted 2-(1H-pyrazol-3-yl)acetohydrazide or the regioisomeric 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide is not scientifically valid. The precise placement of the methyl group at the 4-position of the pyrazole ring is a critical determinant of its chemical reactivity and potential biological interactions, a fact supported by the distinct structure-activity relationships observed in a series of 4-methyl substituted pyrazole derivatives developed as glucagon receptor (GCGR) antagonists [1]. Furthermore, the specific 5-yl linkage of the acetohydrazide moiety differentiates its molecular geometry and electronic properties from the 1-yl regioisomer . These subtle but crucial structural differences directly impact the compound's suitability as a building block in target-oriented synthesis, meaning that using a generic alternative without these precise features can lead to a loss of activity or a complete failure in downstream applications [1].

Quantitative Differentiation of 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide: A Comparative Evidence Guide


Structural Distinction from the 1-Yl Regioisomer: A Crucial Difference for Reaction Outcomes

The compound is a distinct regioisomer of 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide (CAS 1004644-53-4). While both share the same molecular formula (C6H10N4O) and molecular weight (154.17 g/mol), they are not interchangeable . The target compound features the acetohydrazide moiety on the 5-position of the pyrazole ring, whereas the analog is substituted at the 1-position. This fundamental difference in connectivity alters the molecule's electronic distribution, 3D conformation, and subsequent reactivity, which can be a decisive factor in the success or failure of a specific chemical reaction or biological assay .

Chemical Synthesis Regioisomerism Building Block Selection

Potential Differentiated Reactivity Stemming from the 4-Methyl Substituent

The presence of the 4-methyl group is a key pharmacophoric feature that can significantly enhance binding affinity and biological potency. This is evidenced by a study on a series of 4-methyl substituted pyrazole derivatives, which were evaluated as glucagon receptor (GCGR) antagonists [1]. In that study, optimized compounds with the 4-methyl substitution pattern showed high GCGR binding with IC50 values as low as 0.06 μM [1]. This stands in contrast to the unsubstituted pyrazole core, which typically serves as a weaker or unoptimized starting point for the same biological target [1].

Medicinal Chemistry GCGR Antagonist SAR Studies

The Acetohydrazide Moiety is a Key Pharmacophore for Antimicrobial Activity

The acetohydrazide group is a well-established pharmacophore associated with a broad spectrum of antimicrobial activity. This is a shared feature among a class of compounds, but its presence is essential for the observed biological effects. A study on a series of bis-pyrazole linked hydrazides reported compounds with Minimum Inhibitory Concentration (MIC) values as low as 3.9 μg/mL against various fungal strains, a potency that was equipotent to the standard antifungal drug Miconazole [1]. While this data is not specific to the target compound, it provides a crucial baseline for the expected activity of the functional group it contains, differentiating it from similar heterocycles lacking the hydrazide moiety [1].

Antimicrobial Antifungal Drug Discovery

Quantitative Comparison of Physicochemical and Logistical Properties vs. Unsubstituted Analog

Direct comparison with the unsubstituted analog, 2-(1H-pyrazol-3-yl)acetohydrazide (CAS 144677-14-5), reveals key differences in physicochemical properties that can impact both laboratory handling and procurement logistics [1]. The target compound has a higher molecular weight (154.17 vs. 140.14 g/mol), a different number of hydrogen bond donors and acceptors, and a greater topological polar surface area (tPSA) [1]. These factors influence solubility, permeability, and chromatographic behavior [1]. Furthermore, the target compound features one additional rotatable bond, which can affect its conformational flexibility [1].

Chemical Properties Procurement Inventory Management

Validated Research and Industrial Applications for 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide


Medicinal Chemistry: Synthesis of Potent Glucagon Receptor (GCGR) Antagonists

This compound is a validated starting material for the synthesis of potent 4-methyl substituted pyrazole derivatives that act as GCGR antagonists. A peer-reviewed study demonstrated that compounds derived from this structural class exhibit high binding affinity (IC50 values as low as 0.06 μM) and potent antagonistic activity in cell-based cAMP assays (IC50 values as low as 0.22 μM) [1]. Procuring this specific building block is essential for replicating and extending this series in programs targeting type 2 diabetes and related metabolic disorders [1].

Antimicrobial Drug Discovery: Development of Novel Antifungal and Antibacterial Agents

The acetohydrazide moiety is a recognized pharmacophore for antimicrobial activity. The target compound serves as a key intermediate for creating more complex molecules designed to combat microbial infections. Its inclusion in a synthetic pathway is supported by evidence that related pyrazole-hydrazide compounds can achieve Minimum Inhibitory Concentration (MIC) values of 3.9 μg/mL against fungal pathogens, which is comparable to the standard drug Miconazole [1]. This application scenario is particularly relevant for researchers focused on developing new therapies to address the growing challenge of antimicrobial resistance [1].

Chemical Biology & SAR Studies: Probing the Role of the 4-Methyl-5-yl Substitution Pattern

For researchers engaged in Structure-Activity Relationship (SAR) studies, this compound is a non-substitutable tool. Its unique 4-methyl, 5-yl substitution pattern distinguishes it from regioisomers like the 1-yl variant (CAS 1004644-53-4) [1]. Using this specific compound allows scientists to precisely probe the impact of methyl substitution and acetohydrazide positioning on biological activity, receptor binding, and physicochemical properties [2]. This is critical for the rational design of optimized lead compounds with improved selectivity and drug-like properties [2].

Chemical Synthesis: A Well-Defined Intermediate for Heterocyclic Chemistry

This compound is a versatile and well-characterized building block for the synthesis of more complex heterocyclic systems. Its defined physicochemical properties, including a molecular weight of 154.17 g/mol and a specific topological polar surface area (tPSA) of 83.8 Ų, allow for predictable handling and reactivity [1]. It is an ideal starting material for constructing libraries of pyrazole-fused or -linked derivatives for various applications, from materials science to further medicinal chemistry explorations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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